REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[C:17](N1C=CN=C1)([N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1)=[O:18]>C(Cl)Cl>[C:4]([C:3]1[CH:12]=[C:13]([Cl:16])[CH:14]=[CH:15][C:2]=1[NH:1][C:17]([N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1)=[O:18])(=[O:5])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
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Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
175 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
resulting in a white precipitate
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Type
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TEMPERATURE
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Details
|
The reaction was cooled in an ice bath
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Type
|
FILTRATION
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Details
|
the precipitate collected by vacuum filtration
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NC(=O)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g | |
YIELD: PERCENTYIELD | 69.9% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |